molecular formula C17H23NO2 B1675414 Linalyl anthranilate CAS No. 7149-26-0

Linalyl anthranilate

Cat. No.: B1675414
CAS No.: 7149-26-0
M. Wt: 273.37 g/mol
InChI Key: WHIJSULEEDNKPD-UHFFFAOYSA-N
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Description

Linalyl anthranilate (CAS 7149-26-0) is a terpene ester of anthropological interest for its dual role as a flavor and fragrance agent and its recently discovered potent antimicrobial properties. It is a clear, colorless to pale yellow oily liquid with a floral, fruity aroma, characterized by its high boiling point (approx. 315-371 °C) and low solubility in water . Recent scientific investigations have revealed that this compound possesses significant and novel antimicrobial activity, making it a compelling compound for research into combating antibiotic-resistant pathogens. A key study demonstrated that this compound exhibits bactericidal activity against carbapenemase-producing Klebsiella pneumoniae (KPC-KP), a World Health Organization priority pathogen, both alone and in synergy with conventional antibiotics like meropenem . The established mechanism of action involves the generation of reactive oxygen species (ROS), which initiates lipid peroxidation and causes extensive damage to the bacterial membrane . This membrane disruption leads to increased permeability, a change in surface charge, and ultimately, intracellular leakage of nucleic acids and proteins, resulting in cell death . Furthermore, its presence as a major component in lavender essential oil contributes to the oil's observed biofilm disruption capabilities against clinical isolates of E. coli . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are offered high-purity this compound to support studies in microbiology, phytochemistry, and the development of novel antimicrobial strategies.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate
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InChI

InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3
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InChI Key

WHIJSULEEDNKPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C
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Molecular Formula

C17H23NO2
Record name LINALYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID2025503
Record name Linalyl anthranilate
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Molecular Weight

273.37 g/mol
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Physical Description

Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma
Record name LINALYL ANTHRANILATE
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Boiling Point

370.00 to 371.00 °C. @ 760.00 mm Hg
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Solubility

Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol)
Record name LINALYL ANTHRANILATE
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Density

1.052-1.058 (15.5°)
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CAS No.

7149-26-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl anthranilate can be synthesized through the esterification of linalool with anthranilic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Linalyl anthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Safety Profile

Linalyl anthranilate is an ester derived from linalool and anthranilic acid. It exhibits a pleasant floral scent, making it a valuable ingredient in perfumery and cosmetics. Recent safety assessments indicate that this compound does not present significant genotoxic or reproductive toxicity concerns. Studies have shown that it is not phototoxic or photoallergenic, with a margin of exposure deemed adequate for current levels of use in Europe and North America .

Applications in Fragrance and Cosmetics

  • Fragrance Component : this compound is commonly used in perfumes due to its floral aroma. It contributes to the overall scent profile and is often combined with other fragrance ingredients to enhance product appeal.
  • Potential Allergen : Despite its pleasant scent, this compound can become a contact allergen when exposed to air, similar to other fragrance compounds such as linalool and linalyl acetate . This necessitates careful formulation in cosmetic products to minimize allergic reactions.

Food Preservation

This compound has been explored for its potential as a natural preservative in food products. Its antimicrobial properties make it suitable for inhibiting spoilage organisms and extending shelf life.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:

  • Against Antibiotic-Resistant Strains : A study focused on its activity against carbapenemase-producing Klebsiella pneumoniae demonstrated significant antimicrobial effects, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Biofilm Modulation : this compound has also shown promise in biofilm modulation, which is crucial for preventing infections associated with biofilms formed by bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies and Research Findings

StudyFocusFindings
2020 Study on Antimicrobial ActivityAntimicrobial efficacy against resistant strainsThis compound demonstrated significant activity against carbapenemase-producing Klebsiella pneumoniae .
Machine Learning AnalysisBiofilm modulationIdentified this compound as a key compound for reducing biofilm formation in clinical isolates .
Essential Oil Composition StudyPresence in plant extractsConfirmed the presence of this compound in various essential oils using gas chromatography-mass spectrometry .

Mechanism of Action

Linalyl anthranilate exerts its antimicrobial effects by generating reactive oxygen species (ROS), which initiate lipid peroxidation and damage the bacterial membrane. This leads to increased membrane permeability, intracellular leakage of nucleic acids and proteins, and ultimately bacterial cell death . The compound targets the bacterial membrane, causing oxidative stress and disrupting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares linalyl anthranilate with structurally or functionally related esters, focusing on chemical properties, sources, applications, and biological activities:

Compound Molecular Formula Molecular Weight (g/mol) Natural Sources Key Applications Biological Activities Safety Profile References
This compound C₁₇H₂₃NO₂ 273.38 Lavender (Lavandula angustifolia) Fragrances, flavoring agents Antimicrobial (KPC-KP) , TPO inhibition (due to aniline substructure) Skin/eye irritant; LD₅₀ (oral, rat) = 4,250 mg/kg
Methyl Anthranilate C₈H₉NO₂ 151.16 Flowers (e.g., Jasminum, Citrus) Grape flavoring, perfumes Attracts pollinators , antioxidant Generally recognized as safe (GRAS); no significant toxicity reported
Butyl Anthranilate C₁₁H₁₅NO₂ 193.24 Synthetic UV stabilizers, fragrances TPO inhibition (Cramer Class I) Low oral toxicity (Cramer Class I)
Linalyl Acetate C₁₂H₂₀O₂ 196.29 Lavender, bergamot Aromatherapy, cosmetics Antifungal (synergistic with linalool) , anti-inflammatory Non-irritating; LD₅₀ (oral, rat) > 5,000 mg/kg
Methyl-N-Methyl Anthranilate C₉H₁₁NO₂ 165.19 Synthetic or plant-derived Pharmaceuticals, fragrances Moderate binding to H. pylori urease (docking score < caryophyllene oxide) Limited data; structurally similar to methyl anthranilate

Key Comparison Points

Structural Differences :

  • This compound contains a terpene-derived linalool moiety esterified with anthranilic acid, enhancing its volatility and fragrance profile . In contrast, methyl anthranilate and butyl anthranilate have simpler alkyl chains, affecting their solubility and odor intensity .

Natural Occurrence: this compound is reported in lavender (21.92% in L. Methyl anthranilate is abundant in flowers like jasmine and citrus , while linalyl acetate is a hallmark of lavender oil (up to 35.27%) .

Biological Activities :

  • Antimicrobial Effects : this compound disrupts bacterial membranes via ROS generation , whereas linalool (a precursor) directly inhibits fungal growth .
  • Enzyme Inhibition : Linalyl and butyl anthranilate exhibit thyroid peroxidase (TPO) inhibition due to their aniline substructures, warranting reevaluation of their Cramer toxicity classes .

Safety and Regulatory Status :

  • This compound’s irritancy and respiratory risks contrast with methyl anthranilate’s GRAS status . Butyl anthranilate, despite low oral toxicity (Cramer Class I), shares TPO-inhibiting risks with this compound .

Biological Activity

Linalyl anthranilate (LNA) is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and food preservation.

This compound is an ester derived from linalool and anthranilic acid. Its chemical structure allows it to exhibit a floral aroma, making it valuable in the fragrance and flavor industry. It is known by the CAS number 7149-26-0 and has been identified in several plant extracts and essential oils .

Recent studies have elucidated the antimicrobial mechanisms of LNA. A notable study demonstrated its effectiveness against carbapenemase-producing Klebsiella pneumoniae (KPC-KP). The findings indicated that LNA disrupts bacterial membranes by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The study reported:

  • Membrane Damage : LNA treatment resulted in increased membrane permeability and cytoplasmic leakage of nucleic acids and proteins.
  • Oxidative Stress : LNA induces oxidative stress through ROS generation, causing lipid peroxidation .
  • Cellular Impact : Scanning and transmission electron microscopy revealed significant membrane breakage in treated cells .

Efficacy Against Biofilms

In addition to its direct antimicrobial effects, LNA has shown potential in modulating biofilm formation. A study involving Pseudomonas aeruginosa strains indicated that LNA could reduce biofilm growth, which is crucial for managing chronic infections, especially in cystic fibrosis patients .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceOrganism/Cell TypeKey FindingsConcentration
Klebsiella pneumoniaeInduces oxidative stress, membrane damage2.5%
Pseudomonas aeruginosaModulates biofilm growthNot specified
Various mammalian cellsPositive in mutagenicity studies; low toxicity observedVaries

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, LNA demonstrated a minimum inhibitory concentration (MIC) effective against multiple bacterial strains, highlighting its potential as an alternative antimicrobial agent amid rising antibiotic resistance .
  • Biofilm Modulation : A machine learning approach was utilized to analyze the biofilm modulation capabilities of essential oils containing LNA. Results indicated that LNA could significantly inhibit biofilm formation in clinical isolates of Pseudomonas aeruginosa, suggesting its application in treating biofilm-associated infections .

Safety Profile

While this compound shows promising biological activity, its safety profile has also been evaluated. Limited data suggest that it is not genotoxic at low concentrations typically encountered in consumer products. The metabolites formed after hydrolysis, namely linalool and anthranilic acid, are also considered safe based on available toxicological data .

Q & A

Q. What are the standard analytical methods for identifying and quantifying Linalyl anthranilate in complex mixtures?

  • Methodology : Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is a validated approach. Detection parameters (e.g., UV absorption) should be optimized based on the compound’s logP (5.26) and molecular weight (273.38) .
  • Solvent Compatibility : In plant extracts, this compound has been isolated using hexane, ethyl acetate, and butanol, with varying recovery rates depending on polarity. Hexane is optimal for non-polar matrices, while ethyl acetate balances selectivity for semi-polar compounds .
Analytical Method Mobile Phase Column Detection Key Parameters
RP-HPLCMeCN/H₂O/H₃PO₄Newcrom R1UV/MSRetention time: ~9.18 min

Q. How is this compound synthesized, and what are the key intermediates?

  • Synthesis Pathway : The esterification of linalool with anthranilic acid under acid catalysis is a common route. Isotopic labeling (e.g., ¹³C, ¹⁵N) can track metabolic pathways or degradation products .
  • Key Intermediates :
  • Linalool (terpene alcohol precursor).
  • Anthranilic acid (aromatic amine).
  • Reaction monitoring via TLC or GC-MS ensures purity and yield.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Hazard Mitigation :
  • PPE : NIOSH-approved respirators with organic vapor filters, chemical-resistant gloves, and safety goggles .
  • Storage : Protect from light, store under inert gas (e.g., argon), and refrigerate (2–8°C) to prevent decomposition into toxic fumes (e.g., NOₓ) .
    • Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and decontaminate surfaces with ethanol or strong alkaline solutions .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

  • Stability Challenges :
  • Photodegradation: UV exposure accelerates breakdown, requiring amber glassware or opaque containers .

  • Thermal Degradation: Heating above 100°C releases hazardous gases (e.g., nitrogen oxides), necessitating inert atmospheres for high-temperature studies .

    • Analytical Validation : Use GC-MS or LC-HRMS to identify degradation byproducts, such as anthranilic acid derivatives or oxidized terpenes .
    Condition Degradation Pathway Key Byproducts
    Light exposurePhoto-oxidationAnthraquinone derivatives
    High temperatureThermal decompositionNOₓ, CO, and fragmented terpenes

Q. What role does this compound play in plant secondary metabolism, and how can its presence be correlated with ecological interactions?

  • Biological Function : Found in Thymus vulgaris and other aromatic plants, it may act as a semiochemical, deterring herbivores (e.g., Myzus persicae) while attracting pollinators .
  • Experimental Design :
  • Extraction : Sequential solvent extraction (hexane → ethyl acetate → butanol) to isolate volatile and semi-polar fractions .
  • Bioassays : Pair gas chromatography with electrophysiological recordings (GC-EAD) to identify bioactive compounds in insect repellency studies .

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound in biological systems?

  • Isotopic Tracers : ¹³C-labeled this compound can track absorption and metabolism in plant or animal models. For example:
  • Plant Studies : Apply ¹³C-labeled compound to roots or leaves, then analyze isotopic enrichment in tissues via NMR or LC-MS .

  • Microbial Degradation : Use ¹⁵N-labeled anthranilic acid to study microbial catabolism in soil ecosystems .

    Isotope Application Analytical Tool
    ¹³CMetabolic flux analysisLC-MS/MS
    ¹⁵NNitrogen cycle tracing in soilGC-IRMS

Addressing Data Contradictions

  • Toxicity Data Gaps : While highlights respiratory irritation (H335), notes insufficient carcinogenicity or reproductive toxicity data. Researchers should adopt precautionary measures (e.g., fume hoods) and conduct in vitro assays (e.g., Ames test) to resolve uncertainties .
  • Ecological Mobility : No data exists on soil mobility (). Methodological recommendations include soil column experiments with radiolabeled compounds to assess leaching potential .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
Linalyl anthranilate

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